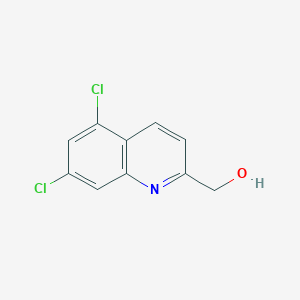

(5,7-Dichloroquinolin-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7Cl2NO |

|---|---|

Molekulargewicht |

228.07 g/mol |

IUPAC-Name |

(5,7-dichloroquinolin-2-yl)methanol |

InChI |

InChI=1S/C10H7Cl2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-4,14H,5H2 |

InChI-Schlüssel |

CCLIDZWLZUSTSH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2Cl)Cl)N=C1CO |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features within the (5,7-Dichloroquinolin-2-yl)methanol Scaffold

The biological activity of compounds derived from the this compound scaffold is dictated by three primary pharmacophoric elements: the quinoline (B57606) nucleus, the dichlorination pattern, and the C-2 methanol (B129727) group.

The Quinoline Nucleus: The quinoline ring system itself is fundamental to the activity of many drugs, serving as a rigid scaffold that correctly orients the other functional groups for optimal interaction with biological targets. slideshare.netnih.gov It is a key component in a wide range of antimicrobial and anticancer agents. nih.gov

5,7-Dichloro Substitution: The presence and position of halogen atoms on the quinoline ring profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. The 5,7-dichloro pattern, in particular, creates a distinct electronic distribution across the aromatic system that can enhance binding to specific target proteins.

C-2 Methanol Group: The hydroxymethyl group at the 2-position is a critical feature. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues within a protein's active site. Its flexibility allows it to adopt various conformations to optimize these interactions. Furthermore, this group serves as a versatile synthetic handle for creating derivatives with modified properties.

Impact of Halogenation Patterns on Biological Activity

Halogenation is a key strategy in drug design to modulate biological activity. For quinoline-based compounds, the pattern of halogen substitution is a critical determinant of potency and selectivity.

The electron-withdrawing nature of halogens can enhance interactions with polar residues in an enzyme's active site or stabilize transition states during enzymatic reactions. acs.org For instance, in the development of quinolone-based antidiabetic agents, the presence of halogens was found to have a positive influence on inhibitory activity. acs.org

In the context of antimalarial quinolines, a chlorine atom at the 7-position is a well-established feature for potent activity, as exemplified by the renowned drug Chloroquine (B1663885). slideshare.net The presence of halogens on the quinoline ring has also been shown to be important for antiplasmodial activity in general. A study on halogenated 4-quinolones revealed that various compounds with bromine substitutions displayed micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov While direct SAR studies comparing the 5,7-dichloro pattern to other patterns for this specific methanol derivative are limited, the general principle holds that halogenation significantly impacts biological outcomes. For example, research on halogenated quinoline-malononitrile dyes showed that chloro- and fluoro-substitution led to enhanced photophysical properties and superior photostability compared to non-halogenated analogs. nih.gov

Role of the Hydroxyl Group and its Bioisosteres in Activity

The hydroxyl group of the methanol moiety at the C-2 position is pivotal for biological activity, primarily through its ability to form hydrogen bonds. These interactions help to anchor the molecule within the binding pocket of a target enzyme or receptor, contributing significantly to binding affinity.

In many inhibitor classes, the replacement of a hydroxyl group with bioisosteres—functional groups with similar steric and electronic properties—is a common strategy to fine-tune activity, improve metabolic stability, or alter pharmacokinetic properties. Common bioisosteres for a hydroxyl group include:

Amine group (-NH2): Can also act as a hydrogen bond donor.

Thiol group (-SH): Offers different bonding characteristics.

Small ethers (e.g., -OCH3): Removes the hydrogen bond donating ability, which can probe the importance of that specific interaction.

A study on quinoline derivatives identified similar SAR for both antiprion and antimalarial activity, suggesting that the core scaffold interacts with overlapping molecular targets in both contexts. nih.gov The specific functional groups and their ability to interact via hydrogen bonding are central to this activity. While direct studies on bioisosteric replacement for this compound are not extensively documented in the provided context, the fundamental role of the hydroxyl group as a key interacting element is a cornerstone of its molecular design.

SAR Across Various Biological Targets for Quinoline Analogs

The versatility of the quinoline scaffold allows for its adaptation against a wide array of biological targets by modifying the substitution patterns on the core ring.

Quinoline derivatives have been extensively developed as potent protein kinase inhibitors for cancer therapy. researchgate.net

PIM Kinase Inhibition: PIM kinases are crucial in cell proliferation and survival, making them attractive cancer targets. nih.gov SAR studies reveal that for pyridine-quinoline hybrids, an electron-deficient quinolone core can form strong interactions with the hinge region of PIM-1 kinase. nih.gov The ability to form hydrogen bonds, often involving carbonyl groups or other hydrogen-bonding moieties on the scaffold, is critical for potent inhibition. nih.gov

mTORC Inhibition: The mechanistic target of rapamycin (B549165) (mTOR) is another key kinase in cancer signaling. A series of quinoline derivatives were designed as mTOR inhibitors, with several compounds showing potent activity. The introduction of an intra-molecular hydrogen bonding scaffold was a key design feature. nih.gov The SAR data highlights the importance of specific substitutions for achieving high potency.

| Compound | mTOR IC₅₀ (nM) | Notes on Structure |

|---|---|---|

| 15a | 14 | Identified as the most potent mTOR inhibitor in the series. |

| 16b | 31 | A representative compound used for further biological analysis. |

Quinolones are a major class of antibacterial agents, and their SAR is well-established. youtube.com

Core Structure: For classic quinolone antibacterials, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated to an aromatic ring is considered essential for activity. slideshare.net

N-1 Position: Substituents like ethyl, cyclopropyl, or difluorophenyl at the N-1 position result in potent compounds. youtube.com

C-6 Position: A fluorine atom at the C-6 position generally enhances antibacterial activity. slideshare.net

C-7 Position: Substitutions at the C-7 position with rings like piperazine (B1678402) or pyrrolidine (B122466) are crucial for broad-spectrum activity. slideshare.net

C-8 Position: A halogen at the C-8 position can improve oral absorption. Linking the N-1 and C-8 positions with an oxazine (B8389632) ring, as in Ofloxacin, leads to highly potent compounds. youtube.com

The SAR for quinoline-based antimicrobial agents indicates that precise structural modifications are required to achieve potent and broad-spectrum activity. nih.govresearchgate.net

The quinoline scaffold is the backbone of many of the most important antimalarial drugs. nih.gov

4-Aminoquinolines (e.g., Chloroquine): The quinoline ring is essential. A 7-chloro group dramatically increases activity. The amino group at the 4-position, attached to a dialkylaminoalkyl side chain, is also critical for potency. slideshare.net

8-Aminoquinolines (e.g., Primaquine): For this class, a methoxy (B1213986) group at the 6-position is important for activity. The amino group at the 8-position is essential, with the nature of its side chain influencing efficacy. slideshare.netyoutube.com

While this compound does not fit the classic 4-amino or 8-aminoquinoline (B160924) template, the principles regarding the quinoline core and the importance of halogenation are highly relevant. The 7-chloro group is a known potency-enhancing feature. slideshare.net Studies on other halogenated quinolines have confirmed their antiplasmodial effects, with many showing activity against drug-resistant parasite strains. nih.gov Furthermore, research has shown a striking similarity in the SAR of quinoline derivatives for both antimalarial and antiprion effects, suggesting some commonality in their mechanism or target interactions. nih.gov

Rational Drug Design and Lead Optimization Strategies

Rational drug design and lead optimization are pivotal processes in medicinal chemistry that aim to transform a preliminary "hit" compound, such as this compound, into a viable drug candidate. This involves iterative cycles of designing, synthesizing, and testing new analogues to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. While specific lead optimization campaigns for this compound are not extensively detailed in public literature, the strategies employed can be inferred from research on structurally related quinoline and isoquinoline-based molecules. These studies provide a clear framework for how modifications to the quinoline core and its substituents are systematically explored to achieve desired biological activity.

A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves making discrete modifications to different parts of the lead compound and measuring the resulting impact on biological activity. For quinoline-based structures, key areas for modification often include the substituents on the quinoline ring, the nature of any linker groups, and the terminal functional groups.

Research into related heterocyclic compounds, such as imidazoquinolines, demonstrates a clear SAR. In one such study on TLR7-agonistic imidazoquinolines, researchers systematically modified substituents at various positions to probe their effect on potency. It was found that the 4-amino group was essential for activity and that modifications to the C2 sidechain were critical. A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the length of the alkyl chain and the agonistic potency for Toll-like receptor 7 (TLR7), with the optimal compound featuring a C2-n-butyl group. nih.gov Transposing the N1 and C2 substituents led to an even more potent compound. nih.gov

Table 1: Illustrative SAR of C2-Alkyl Substituents on an Imidazoquinoline Scaffold This table is based on findings for TLR7-agonistic imidazoquinolines and serves as an example of lead optimization strategies.

| Compound Analogue | C2-Substituent | Relative Potency (EC50) | Key Finding |

|---|---|---|---|

| Lead Compound | Ethyl | Baseline | Starting point for optimization. |

| Analogue 1 | Methyl | Lower | Shorter chain reduces activity. |

| Analogue 2 | Propyl | Higher | Increased chain length improves potency. |

| Analogue 3 | n-Butyl | Optimal | Optimal alkyl length for receptor binding. |

Another critical aspect of rational design is the optimization of linker regions that may connect the quinoline core to another part of the molecule. The composition and flexibility of this linker can be crucial for correctly positioning the molecule to interact with its biological target. In studies on tetrahydroisoquinoline-based inhibitors of M. tb ATP synthase, the nature of the linking group was found to be highly important. nih.gov Linkers such as –CO– and –COCH2– were less effective than –CH2– or –CONH– linkers, suggesting that the spatial arrangement of a terminal aromatic ring is critical for target binding. nih.gov This highlights that even subtle changes in the linker can have a profound impact on efficacy.

Table 2: Effect of Linker Group on Biological Activity in Tetrahydroisoquinoline Analogues This table illustrates the importance of linker chemistry in related heterocyclic compounds.

| Linker Type | Relative Inhibitory Effect | Interpretation |

|---|---|---|

| –CH2– | Effective | Suggests a need for flexibility and specific spatial orientation. |

| –CONH– | Effective | Indicates that hydrogen bonding capability in the linker is well-tolerated or beneficial. |

| –CO– | Less Effective | Implies that the rigidity or electronic properties of a ketone linker are detrimental to binding. |

Ultimately, lead optimization seeks to not only maximize potency but also to improve selectivity. For many drug targets, there are related subtypes of receptors or enzymes in the body. nih.gov A successful drug must interact strongly with its intended target while having minimal interaction with off-targets to avoid unwanted side effects. nih.gov For example, in the development of 5-HT2C receptor agonists, a major goal was to eliminate activity at the related 5-HT2B receptor, activation of which is associated with heart valvulopathy. nih.gov A rational design approach would therefore involve comparing the structures of the target and off-target binding sites to identify differences that can be exploited, guiding the design of analogues with improved selectivity profiles.

Biological Activities and Mechanistic Investigations

Anticancer Activity Research

The potential of (5,7-Dichloroquinolin-2-yl)methanol as an anticancer agent has been explored through its effects on various cancer cell lines. These studies aim to understand its ability to inhibit cancer cell growth and the specific cellular processes it affects.

The cytotoxic effects of this compound and related quinoline (B57606) derivatives have been evaluated against several human cancer cell lines, including the MCF-7 breast cancer and HCT 116 colon cancer cell lines. researchgate.netresearchgate.net In vitro assays are employed to determine the concentration of the compound required to inhibit the growth of these cancer cells. For instance, some studies have utilized the MTT assay to measure cell viability after treatment with the compound. nih.gov The results of these studies indicate that certain quinoline derivatives can exhibit antiproliferative activity against these cell lines. researchgate.net

Research into the mechanisms by which quinoline derivatives exert their anticancer effects has pointed towards the induction of programmed cell death, known as apoptosis, and the modulation of autophagy. nih.govresearchgate.net Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. researchgate.netnih.gov Studies have shown that some quinoline compounds can trigger apoptotic pathways in cancer cells. nih.gov

Furthermore, the interplay between apoptosis and autophagy, a cellular recycling process, is a significant area of investigation. researchgate.netnih.govaustinpublishinggroup.com Autophagy can either promote cell survival or contribute to cell death, and its modulation by anticancer agents is of great interest. researchgate.nettavernarakislab.gr In some cancer cell lines, quinoline derivatives have been found to induce autophagic cell death. nih.gov The p53 tumor suppressor protein, a key regulator of both apoptosis and autophagy, is often a focal point in these mechanistic studies. tavernarakislab.grnih.gov Investigations in human colorectal carcinoma cell lines like HCT 116 have explored the p53-mediated regulation of these pathways. tavernarakislab.gr

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Some studies on quinoline derivatives have included assessments of their cytotoxicity against non-tumor cell lines to gauge their selectivity. For example, the cytotoxicity of certain compounds has been tested against normal human dermal fibroblasts. nih.gov The ideal candidate would exhibit high potency against tumor cells and low cytotoxicity towards normal cells, indicating a favorable therapeutic window. nih.gov

Antimicrobial Activity Research

In addition to its anticancer potential, this compound and its analogs have been investigated for their ability to combat microbial infections. This research encompasses their activity against a range of bacteria and fungi.

The antibacterial properties of quinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria. nih.govnih.gov These studies often determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov Methanol (B129727) extracts of various plants containing related compounds have shown activity against a spectrum of bacteria. nih.govmdpi.comresearchgate.netdoaj.org Some quinoline-related compounds have demonstrated efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial spectrum can be broad, with some compounds inhibiting the growth of a variety of pathogenic bacteria. nih.gov

The antifungal potential of this compound and its derivatives has also been a subject of study. nih.govresearchgate.net Research has shown that 5,7-disubstituted 8-quinolinols, which are structurally related to the compound of interest, can exhibit significant fungitoxic activity. nih.gov In vitro tests have been conducted against various fungi, including species of Aspergillus and Trichophyton. nih.gov The 5,7-dichloro derivative of 2-methyl-8-quinolinol, in particular, was found to be among the most potent antifungal compounds in one study. nih.gov Methanol extracts of certain plants have also demonstrated antifungal activity against various plant pathogenic fungi. researchgate.netmdpi.com

Antibiofilm Properties

While direct studies on the antibiofilm properties of this compound are not extensively documented in the provided search results, the broader class of quinoline derivatives has demonstrated notable activity in this area. For instance, related quinoline compounds have been shown to interfere with biofilm formation in various bacterial species. nih.govnih.gov Some 2-alkyl-4(1H)-quinolones, which share the core quinoline structure, have been observed to disrupt biofilm biosynthesis in opportunistic pathogens like Staphylococcus haemolyticus and in multispecies biofilms derived from saliva. nih.govnih.gov These compounds can induce noticeable distortions in the aggregation phenotypes of bacteria, leading to disorganized growth rather than the formation of cohesive biofilms. nih.gov This suggests that the quinoline scaffold itself is a promising starting point for the development of agents that can combat biofilm-related infections. Further research is warranted to specifically evaluate the antibiofilm potential of this compound.

Antimalarial Activity Research

The quinoline ring is a cornerstone of many antimalarial drugs, and derivatives of this scaffold, including this compound, have been investigated for their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov

In Vitro Antiplasmodial Efficacy

Numerous studies have demonstrated the in vitro antiplasmodial activity of quinoline derivatives against various strains of P. falciparum. nih.govnih.gov For instance, certain 4-aminoquinoline (B48711) analogues have shown significant inhibitory effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite. acs.org The efficacy of these compounds is typically evaluated by determining their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%.

Molecular Targets in Plasmodium Parasites

The antimalarial action of quinoline compounds is often linked to their interference with crucial parasite processes, including the detoxification of heme and the biosynthesis of essential molecules. nih.govnih.gov

MEP Pathway Enzymes:

The methylerythritol 4-phosphate (MEP) pathway is a vital metabolic pathway in Plasmodium parasites for the synthesis of isoprenoids, which are precursors to various essential molecules. nih.govnih.gov This pathway is absent in humans, making its enzymes attractive targets for the development of selective antimalarial drugs. nih.gov While the direct inhibition of MEP pathway enzymes by this compound is not explicitly detailed in the search results, the exploration of novel compounds that target this pathway is an active area of antimalarial drug discovery.

Hemozoin Formation:

During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.govnih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.govnih.govresearchgate.net Inhibition of hemozoin formation is a well-established mechanism of action for several quinoline-based antimalarials, including chloroquine (B1663885). nih.govnih.gov These drugs are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a toxic buildup of free heme. nih.govresearchgate.net It is plausible that this compound shares this mode of action, a hypothesis that warrants further investigation.

Mechanisms of Antimalarial Action

The precise mechanisms by which quinoline-containing drugs exert their antimalarial effects are complex and may involve multiple targets. nih.gov For the more lipophilic quinolinemethanol drugs, such as mefloquine (B1676156) and quinine (B1679958), it is suggested that they are not as extensively concentrated in the food vacuole as chloroquine and may have alternative sites of action. nih.gov Photoaffinity labeling studies have identified several parasite proteins that interact with mefloquine, suggesting that the final targets of these drugs may be parasite proteins with molecular weights of approximately 22 kDa and 36 kDa. nih.gov It is hypothesized that these drugs may be delivered to the parasite via a pathway used for the uptake of exogenous phospholipids. nih.gov

Enzyme Inhibition Studies

Inhibition of Isocitrate Dehydrogenase (IDH) Mutants

Currently, there is no publicly available scientific literature detailing the inhibitory activity of this compound specifically against isocitrate dehydrogenase (IDH) mutants.

Inhibition of Kinases (e.g., GSK-3β, Pim, mTORC)

The scientific literature does not currently contain studies on the inhibitory effects of this compound on kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Pim kinases, or the mammalian target of rapamycin (B549165) complex (mTORC).

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

There are no available research findings on the specific inhibitory activity of this compound against glycosidases, including α-amylase and α-glucosidase.

Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX)

Specific studies investigating the inhibitory potential of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have not been reported in the current body of scientific literature.

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

There is a lack of published research on the inhibitory effects of this compound on carbonic anhydrase and acetylcholinesterase enzymes.

Inhibition of Isoprenoid Biosynthesis Enzymes (e.g., DXR, IDI-2)

No studies have been published to date that evaluate the inhibitory activity of this compound against key enzymes in the isoprenoid biosynthesis pathway, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) or isopentenyl diphosphate (B83284) isomerase (IDI-2).

Investigation of Antioxidant Mechanisms

Detailed investigations into the specific antioxidant mechanisms of this compound have not been documented in the available scientific literature. While quinoline derivatives have been a subject of interest in various biological contexts nih.gov, specific data on the antioxidant properties of this particular compound are not available.

Computational and Spectroscopic Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding the potential binding of (5,7-Dichloroquinolin-2-yl)methanol to various protein targets. The analysis of these interactions is crucial for drug design and understanding the compound's mechanism of action.

Detailed characterization of protein-ligand interaction patterns can provide deep insights into molecular recognition and protein function, which is essential for the development and optimization of lead compounds. nih.gov The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, and water bridges. nih.gov

Table 1: Common Protein-Ligand Interactions

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Contacts | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. |

| π-Cation Interactions | A noncovalent molecular interaction between the face of an electron-rich π system and an adjacent cation. |

| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions. |

| Water Bridges | Interactions where a water molecule acts as a bridge between the ligand and the protein. nih.gov |

Quantum Chemical Calculations (e.g., DFT Studies on Reactivity and Binding)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and binding properties of molecules like this compound. These methods can provide insights into various molecular properties that are difficult to determine experimentally.

DFT calculations can be used to determine:

Geometrical Parameters: Bond lengths and angles of the molecule can be theoretically calculated and compared with experimental data, for example, from X-ray crystallography. dntb.gov.ua

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites, which is important for predicting intermolecular interactions.

These theoretical studies help in understanding the stability and reactivity of the compound, which is vital for its synthesis and potential biological applications. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding behavior of this compound over time. This computational technique simulates the movement of atoms and molecules, offering insights that are not accessible through static methods like molecular docking. nih.gov

MD simulations can be used to:

Analyze Conformational Flexibility: Determine the different shapes (conformations) the molecule can adopt in solution and their relative energies.

Study Binding Stability: Assess the stability of the ligand-protein complex over time by monitoring parameters like root-mean-square deviation (RMSD).

Investigate the Role of Solvents: Understand the influence of the surrounding solvent, such as water or methanol (B129727), on the compound's structure and its interactions with a target protein. nih.govnih.gov

For example, MD simulations of methanol in aqueous solutions have been used to understand its effects on the structure and dynamics of other molecules, which can be relevant for understanding the behavior of this compound in biological systems. nih.govresearchgate.net

Crystallographic Studies of Compound-Target Complexes (Focus on binding mode)

A crystallographic study would provide definitive information on:

Binding Mode: The exact orientation of the compound within the protein's binding site.

Key Interactions: The specific atoms involved in hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. nih.gov

Conformational Changes: Any changes in the protein's structure upon ligand binding.

For example, the crystal structure of 7,7'-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) reveals details about its molecular structure and intermolecular hydrogen bonds. nih.gov Such information is invaluable for validating computational models and guiding further drug design efforts.

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for structural confirmation and purity in research contexts)

Spectroscopic techniques are essential for the structural confirmation and purity assessment of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a detailed map of the molecule's carbon-hydrogen framework. nih.govwashington.edu For instance, the ¹H NMR spectrum would show characteristic signals for the protons on the quinoline (B57606) ring and the methanol group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). This technique is crucial for confirming the identity of the synthesized molecule.

Table 2: Spectroscopic Data for Quinolines and Related Compounds

| Technique | Solvent | Key Observables | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | Chemical shifts (δ) and coupling constants (J) of protons. | nih.govwashington.edu |

| ¹³C NMR | CDCl₃ | Chemical shifts (δ) of carbon atoms. | washington.edu |

These spectroscopic methods are routinely used in research to ensure the identity and purity of the compound before it is used in further biological or computational studies.

Prodrug Strategies and Advanced Delivery Systems

Design and Synthesis of Prodrugs of (5,7-Dichloroquinolin-2-yl)methanol Derivatives

The conversion of a biologically active compound into a prodrug is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This approach can be particularly useful for quinoline (B57606) methanols, a class to which this compound belongs, to enhance properties like solubility, permeability, and to control drug release.

The design of prodrugs typically involves the chemical modification of a functional group on the parent molecule. In the case of this compound, the primary alcohol group serves as a prime site for such modifications. Esterification of the hydroxyl group is a common and effective method to create prodrugs. These ester prodrugs are generally more lipophilic than the parent alcohol, which can facilitate their passage across biological membranes. Once absorbed, they are designed to be hydrolyzed by esterase enzymes, which are abundant in the body, to regenerate the active this compound.

The synthesis of these prodrugs can be achieved through standard esterification reactions. For instance, the hydroxyl group of this compound can be reacted with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) to yield the corresponding esters. The choice of the promoiety (the part of the molecule that is cleaved off) can be tailored to fine-tune the physicochemical properties of the prodrug, such as its solubility and rate of hydrolysis.

While specific synthesis schemes for prodrugs of this compound are not extensively detailed in publicly available literature, the general principles of prodrug synthesis for related quinoline derivatives are well-documented. For example, research on other quinoline-based compounds demonstrates the feasibility of creating ester and carbonate prodrugs to improve their therapeutic index.

A hypothetical synthesis route for an ester prodrug of this compound could involve the following steps:

Activation of the Carboxylic Acid: The chosen carboxylic acid (R-COOH) is converted to a more reactive species, such as an acid chloride (R-COCl) using a reagent like thionyl chloride (SOCl₂), or an anhydride.

Esterification Reaction: The activated carboxylic acid is then reacted with this compound in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Purification: The resulting ester prodrug is then purified using standard techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts.

The table below illustrates potential ester prodrugs of this compound that could be synthesized using this approach, along with the rationale for the choice of the promoiety.

| Promoieties for Ester Prodrugs of this compound | Rationale for Selection | Potential Hydrolysis Product (in addition to the parent drug) |

| Acetic Acid | Simple, small promoiety. May increase lipophilicity. | Acetic Acid |

| Benzoic Acid | Aromatic promoiety. Can enhance π-π stacking interactions. | Benzoic Acid |

| Succinic Acid | Dicarboxylic acid. Can be used to improve water solubility. | Succinic Acid |

| Amino Acids (e.g., Glycine, Alanine) | Can be designed to target amino acid transporters for enhanced uptake. | Corresponding Amino Acid |

Strategies for Enhancing Permeability and Bioavailability (excluding administration routes)

Poor aqueous solubility is a significant hurdle for many quinoline derivatives, which can lead to low dissolution rates in the gastrointestinal tract and consequently, poor bioavailability. nih.govnih.gov Several formulation strategies can be employed to overcome this challenge and enhance the permeability of compounds like this compound.

One of the primary approaches is particle size reduction . By decreasing the particle size of the drug substance, the surface area-to-volume ratio is increased, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. nih.gov Techniques such as micronization and nanosizing (creating nanosuspensions) are employed to achieve this. nih.govnih.gov

Another effective strategy is the use of solid dispersions . In this technique, the drug is dispersed in an inert carrier matrix at the solid state. nih.gov This can be achieved by methods like melt extrusion, spray drying, or co-precipitation. The drug can exist in an amorphous state within the carrier, which has higher energy and greater solubility than its crystalline form. Common carriers include water-soluble polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).

The formation of co-crystals is an emerging strategy in crystal engineering to enhance the solubility and dissolution rate of poorly soluble drugs. A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former, which is a benign molecule, held together in a crystalline lattice by non-covalent interactions. The selection of an appropriate co-former can significantly alter the physicochemical properties of the API.

Furthermore, the use of surfactants and cyclodextrins in the formulation can improve the wetting and solubilization of poorly soluble drugs. Surfactants reduce the surface tension between the drug particles and the dissolution medium, while cyclodextrins can form inclusion complexes with the drug molecule, effectively encapsulating the hydrophobic part of the drug within their cavity and presenting a hydrophilic exterior to the aqueous environment.

The table below summarizes various techniques to enhance the bioavailability of poorly water-soluble drugs, which could be applicable to this compound.

| Bioavailability Enhancement Techniques | Mechanism of Action | Key Advantages | Potential Limitations |

| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area, leading to faster dissolution. nih.gov | Broadly applicable, can significantly improve dissolution rate. nih.gov | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |

| Solid Dispersions | Drug is dispersed in a carrier, often in an amorphous state, enhancing solubility and dissolution. nih.gov | Can lead to significant increases in solubility and bioavailability. nih.gov | Amorphous forms can be physically unstable and may recrystallize over time. |

| Co-crystals | Forms a new crystalline solid with a co-former, altering physicochemical properties. | Can improve solubility, dissolution, and stability. | Requires screening for suitable co-formers. |

| Use of Surfactants | Reduce surface tension and improve wetting of the drug particles. | Simple and cost-effective. | Can cause gastrointestinal irritation at high concentrations. |

| Cyclodextrin Complexation | Forms inclusion complexes, increasing the apparent solubility of the drug. | Can significantly enhance solubility and mask unpleasant taste. | The amount of drug that can be complexed is limited by the stoichiometry of the complex. |

Development of Nanocarrier Systems for Targeted Delivery (e.g., Polymeric Nanoparticles)

Nanocarrier systems represent a promising frontier for the delivery of therapeutic agents, offering the potential for targeted delivery, improved stability, and controlled release. For compounds like this compound, which may exhibit non-specific toxicity or require delivery to specific tissues, encapsulation within nanocarriers such as polymeric nanoparticles can be highly advantageous. nih.govrsc.org

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nanometers. nih.gov They can be fabricated from both natural and synthetic polymers, with biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and chitosan (B1678972) being commonly used. nih.gov The drug can be either entrapped within the polymeric matrix or adsorbed onto the surface.

The key advantages of using polymeric nanoparticles for drug delivery include:

Protection of the drug: The polymer matrix can protect the encapsulated drug from enzymatic degradation and premature metabolism.

Controlled release: The rate of drug release can be modulated by altering the polymer composition, molecular weight, and particle size.

Targeted delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to specific receptors on target cells, thereby increasing the local concentration of the drug at the site of action and reducing systemic side effects. eurekaselect.com

Enhanced bioavailability: For orally administered nanoparticles, they can protect the drug from the harsh environment of the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

The preparation of drug-loaded polymeric nanoparticles can be achieved through various methods, including nanoprecipitation, emulsion-solvent evaporation, and salting out. The choice of method depends on the properties of the drug and the polymer.

The following table provides an overview of common polymers used in the formulation of nanoparticles for drug delivery.

| Polymers for Nanoparticle Formulation | Key Characteristics | Common Preparation Methods | Examples of Encapsulated Drugs |

| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable, biocompatible, FDA-approved for certain applications. nih.gov | Nanoprecipitation, emulsion-solvent evaporation. nih.gov | Paclitaxel, Doxorubicin, Lorazepam. nih.gov |

| Polylactic acid (PLA) | Biodegradable, hydrophobic. | Emulsion-solvent evaporation. | Various anticancer drugs. |

| Chitosan | Natural polysaccharide, biocompatible, mucoadhesive. | Ionic gelation, coacervation. | Insulin, various vaccines. |

| Polyethylene glycol (PEG) | Hydrophilic, can be used to coat nanoparticles to increase circulation time ("stealth" effect). | Often used as a copolymer (e.g., PLGA-PEG). | Wide range of therapeutic agents. |

Future Perspectives and Research Gaps

Exploration of New Biological Targets and Disease Indications

The chlorinated quinoline (B57606) core is a well-established pharmacophore in various therapeutic areas, most notably in antimalarial and anticancer research. nih.govnih.gov However, the full biological potential of (5,7-Dichloroquinolin-2-yl)methanol remains largely untapped. Future research should prioritize the systematic evaluation of this compound against a diverse array of biological targets to uncover novel therapeutic applications.

Kinase Inhibition: Quinoline-based compounds have demonstrated significant inhibitory activity against a wide spectrum of kinases, which are pivotal in cancer cell signaling pathways. nih.govnih.gov The 5,7-dichloro substitution pattern on the quinoline ring could confer unique binding properties and selectivity towards specific kinases. Comprehensive screening against a panel of cancer-related kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and intracellular kinases (e.g., Src, Abl), could reveal potent and selective inhibitory activities. researchgate.netnih.gov The hydroxymethyl group at the 2-position offers a potential site for interaction with the kinase hinge region or solvent-exposed areas, which could be exploited for designing next-generation kinase inhibitors. nih.gov

Antimicrobial Activity: Dichloroquinoline derivatives have shown promise as antibacterial and antifungal agents. mdpi.com The specific substitution pattern of this compound may lead to activity against drug-resistant microbial strains. Future studies should involve broad-spectrum screening against clinically relevant bacteria and fungi. nih.gov Mechanistic studies to identify the specific cellular targets within these microorganisms would be crucial for further development.

Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.com The ability of the quinoline scaffold to interact with various targets implicated in these diseases, such as cholinesterases and amyloid-beta aggregation, suggests that this compound could be a valuable starting point for the development of new neuroprotective agents.

Development of Novel Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to address complex diseases and overcome drug resistance. nih.govnih.gov The this compound scaffold is an ideal candidate for the creation of novel hybrid molecules.

The hydroxymethyl group at the 2-position serves as a versatile handle for conjugation with other bioactive molecules. For instance, creating hybrids with known anticancer agents, such as platinum complexes or taxanes, could lead to synergistic effects and improved tumor targeting. Similarly, conjugation with moieties that target specific cell surface receptors could enhance the selectivity of the compound.

In the context of antimalarial research, where quinoline hybrids have shown significant promise, this compound could be combined with other antimalarial pharmacophores to develop dual-action agents that are effective against resistant strains of Plasmodium falciparum. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.gov These computational tools can be instrumental in exploring the therapeutic potential of this compound.

Predictive Modeling: ML models can be trained on existing data for quinoline derivatives to predict the biological activities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel analogs of this compound. mdpi.comharvard.edu This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: Generative ML models can design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.govharvard.edu These models can explore a vast chemical space to identify derivatives with enhanced potency and selectivity. For instance, a model could be trained to generate derivatives with improved binding affinity to a particular kinase or to design compounds with better blood-brain barrier penetration for applications in neurodegenerative diseases. researchgate.net

Addressing Challenges in Synthetic Accessibility and Scalability

While the quinoline scaffold is common, the specific synthesis of this compound may present challenges in terms of accessibility and scalability, which are critical for its potential development as a pharmaceutical agent.

Synthetic Routes: The development of efficient and high-yielding synthetic routes is paramount. Traditional methods for quinoline synthesis, such as the Doebner-von Miller or Combes reactions, may require harsh conditions and result in mixtures of regioisomers. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, could offer more direct and efficient pathways to this compound and its derivatives. nih.gov For instance, the regioselective functionalization of a pre-formed dichloroquinoline core could be a viable strategy. acs.org

Scalability: A significant research gap exists in the development of scalable syntheses for many substituted quinolines. For this compound to be a viable drug candidate, a synthetic route that is amenable to large-scale production with minimal purification steps is necessary. Research into continuous flow chemistry and other process intensification technologies could address these scalability challenges. nih.gov

Unexplored Derivatization Opportunities and Lead Expansion

The this compound molecule offers several avenues for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies and lead optimization. researchgate.net

Hydroxymethyl Group Modification: The primary alcohol at the 2-position is a key site for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions to introduce diverse functional groups. nih.govnih.gov Esterification or etherification of the alcohol can also be used to modulate the compound's physicochemical properties, such as lipophilicity and solubility.

Bioisosteric Replacement: The chlorine atoms at the 5- and 7-positions can be replaced with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Bioisosteric replacement of the chlorine atoms with groups such as trifluoromethyl, cyano, or small alkyl groups could significantly impact the compound's biological activity and pharmacokinetic profile. cambridgemedchemconsulting.comnih.govnih.govprinceton.eduspirochem.com

Ring System Modification: While maintaining the core quinoline scaffold, modifications to the benzene (B151609) ring, such as the introduction of additional substituents, could be explored to fine-tune the electronic properties and steric profile of the molecule.

Q & A

Q. What are the critical safety protocols for handling (5,7-Dichloroquinolin-2-yl)methanol in laboratory settings?

Researchers must wear protective equipment (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic methodologies are commonly used to prepare this compound?

A typical route involves chlorination of quinoline derivatives followed by hydroxymethylation. For example, nucleophilic substitution at the 2-position of 5,7-dichloroquinoline using formaldehyde under basic conditions. Purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Intermediate characterization by -NMR and LC-MS ensures reaction progression .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability tests via periodic HPLC analysis can monitor degradation, particularly for oxygen- or moisture-sensitive derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Systematic optimization includes:

- Catalyst screening : Evaluate bases (e.g., KCO, NaH) for hydroxymethylation efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates.

- Temperature control : Reflux conditions (e.g., 80–100°C) vs. room temperature.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What advanced characterization techniques validate the structural integrity of this compound?

- X-ray crystallography : Resolve molecular geometry and confirm substitution patterns using SHELX software for refinement .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 232.9974 for CHClNO).

- Multinuclear NMR : -NMR peaks for Cl-substituted carbons (δ 120–140 ppm) and hydroxymethyl groups (δ 60–65 ppm) .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay standardization : Control variables like cell passage number, serum batch, or incubation time.

- Structural analogs : Compare activity trends with related compounds (e.g., 5,7-dichloro-8-quinolinol) to isolate substituent effects .

Q. What role does this compound play in nanocarrier systems for drug delivery?

The hydroxymethyl group enables copolymerization with esters (e.g., polycaprolactone) to form pH-responsive nanocarriers. Cytotoxicity assays (MTT, apoptosis markers) in cancer cell lines (e.g., MCF-7) assess biocompatibility. For example, a study on a structurally similar compound demonstrated enhanced α-tocopheryl succinate delivery with >80% encapsulation efficiency .

Methodological Considerations

- Data contradiction analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Replicate experiments under identical conditions and cross-validate with orthogonal assays (e.g., fluorescence microscopy vs. flow cytometry) .

- Experimental design : Employ factorial designs (e.g., Box-Behnken) to evaluate interactions between reaction parameters (temperature, solvent, catalyst) during synthesis optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.